

A Technical Guide to the Research Applications of the Potent TRPV4 Agonist, GSK1016790A

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid

Cat. No.: B3193467

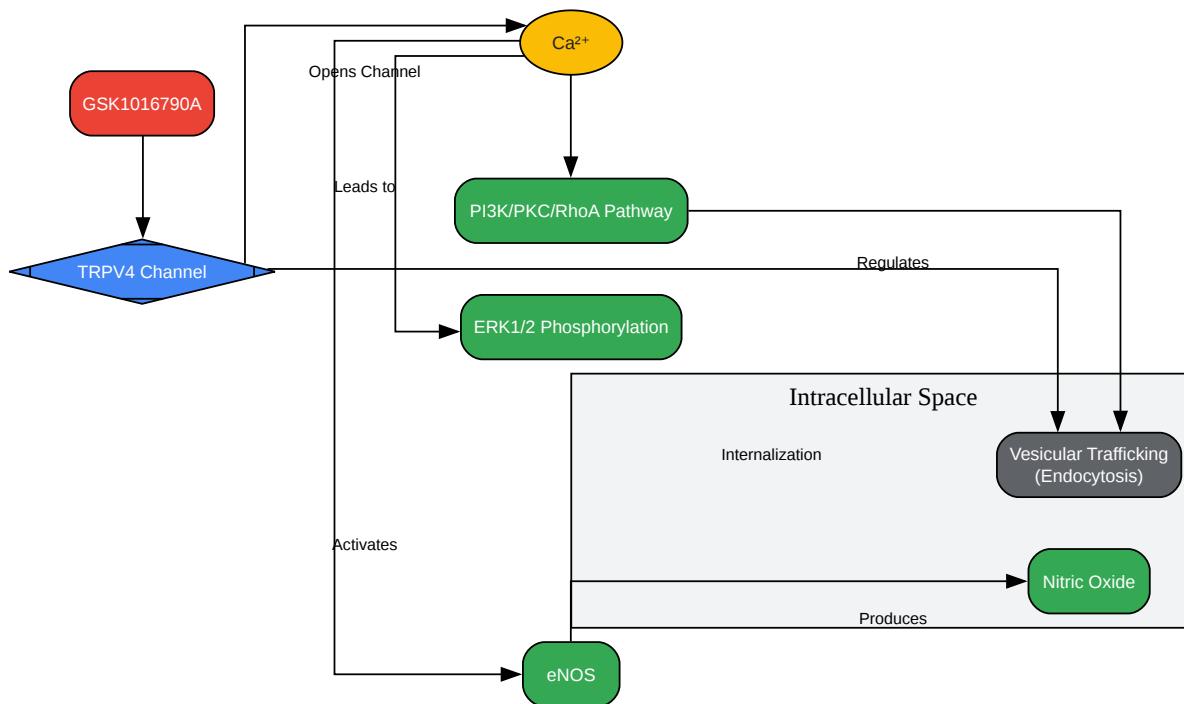
[Get Quote](#)

Disclaimer: The initial inquiry referenced CAS number 723284-85-3, which corresponds to the chemical compound (R)-3-amino-3-(benzo[d][1]dioxol-5-yl)propanoic acid. Extensive investigation reveals that this compound is primarily classified as a chemical intermediate or building block with limited publicly available data on its direct research applications. In contrast, the highly researched and functionally rich compound, GSK1016790A (CAS: 942206-85-1), is a potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel and is central to a vast body of research relevant to drug discovery and development. This guide will, therefore, focus on the in-depth technical applications of GSK1016790A, as it aligns with the core requirements for a detailed guide on a compound with significant research applications.

Introduction

GSK1016790A has emerged as an indispensable pharmacological tool for the scientific community, enabling the precise investigation of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.^{[2][3][4]} TRPV4 is a non-selective cation channel that is permeable to Ca^{2+} and is implicated in a multitude of physiological processes, including osmoregulation, mechanosensation, and temperature sensing.^[5] This channel is expressed in a wide variety of tissues, such as the vascular endothelium, lungs, kidneys, and nervous system. The potent and selective activation of TRPV4 by GSK1016790A has provided researchers with a means to elucidate the channel's role in both health and disease, paving the way for potential therapeutic

interventions. GSK1016790A is noted to be approximately 300-fold more potent than earlier agonists like 4 α -Phorbol 12,13-didecanoate (4 α -PDD).^[6]


Mechanism of Action: Potent and Selective Activation of TRPV4

GSK1016790A functions as a highly potent agonist of the TRPV4 ion channel. Its binding to the channel induces a conformational change that opens the ion pore, leading to an influx of cations, most notably Ca²⁺.^{[3][4]} This influx of calcium serves as a second messenger, initiating a cascade of downstream signaling events that vary depending on the cell type and physiological context.

The activation of TRPV4 by GSK1016790A has been shown to influence several key signaling pathways, including:

- Endothelial Nitric Oxide Synthase (eNOS) Activation: In endothelial cells, the GSK1016790A-mediated Ca²⁺ influx can lead to the activation of endothelial nitric oxide synthase (eNOS), resulting in the production of nitric oxide (NO), a critical signaling molecule in vasodilation.
- Extracellular Signal-Regulated Kinase (ERK) Pathway: Studies have demonstrated that GSK1016790A can induce the phosphorylation and activation of ERK1/2, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and survival.
- PI3K, PKC, and RhoA Signaling: The regulation of TRPV4 channel density at the plasma membrane following stimulation with GSK1016790A has been linked to the PI3K, PKC, and RhoA signaling pathways.^[7]

The following diagram illustrates the mechanism of action of GSK1016790A and its downstream signaling consequences.

[Click to download full resolution via product page](#)

Caption: Mechanism of GSK1016790A action on the TRPV4 channel.

Quantitative Data Summary

The potency of GSK1016790A has been characterized across various experimental systems. The following table summarizes key quantitative data for its activity on TRPV4 channels.

Parameter	Species	Cell Line	Value	Reference
EC ₅₀	Human	HEK cells	2.1 nM	[2][6]
EC ₅₀	Mouse	HEK cells	18 nM	[2][6]
EC ₅₀	-	Choroid plexus epithelial cells	34 nM	[4]

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments utilizing GSK1016790A.

In Vitro Calcium Imaging Assay

This protocol outlines the measurement of intracellular calcium influx in response to GSK1016790A stimulation in a cell line expressing TRPV4.

Objective: To quantify the potency and efficacy of GSK1016790A in activating TRPV4 channels by measuring changes in intracellular calcium concentration.

Materials:

- HEK293 cells stably expressing human or mouse TRPV4
- Fura-2 AM or Fluo-4 AM calcium indicator dye
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺
- GSK1016790A stock solution in DMSO
- Microplate reader or fluorescence microscope equipped for ratiometric imaging

Procedure:

- Cell Culture: Plate TRPV4-expressing HEK293 cells in a 96-well, black-walled, clear-bottom plate and culture overnight to allow for adherence.
- Dye Loading:
 - Prepare a loading buffer containing Fura-2 AM (or Fluo-4 AM) and Pluronic F-127 in HBSS.
 - Remove the culture medium from the cells and wash once with HBSS.
 - Add the loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.
- Cell Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye.
- Baseline Measurement:
 - Add fresh HBSS to each well.
 - Measure the baseline fluorescence for 1-2 minutes to establish a stable signal. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm. For Fluo-4, use excitation at ~490 nm and emission at ~520 nm.
- Compound Addition:
 - Prepare serial dilutions of GSK1016790A in HBSS.
 - Add the GSK1016790A dilutions to the wells while continuously recording the fluorescence.
- Data Acquisition and Analysis:
 - Continue recording the fluorescence for several minutes after compound addition to capture the peak response and any subsequent plateau or decline.
 - For Fura-2, calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380). For Fluo-4, use the change in fluorescence intensity ($\Delta F/F_0$).

- Plot the peak response against the logarithm of the GSK1016790A concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the direct measurement of ion channel currents activated by GSK1016790A.

Objective: To characterize the electrophysiological properties of TRPV4 channel activation by GSK1016790A.

Materials:

- TRPV4-expressing cells
- Patch-clamp rig with amplifier, digitizer, and data acquisition software
- Borosilicate glass capillaries for pipette fabrication
- Intracellular and extracellular recording solutions
- GSK1016790A stock solution in DMSO

Procedure:

- **Cell Preparation:** Plate cells on glass coverslips suitable for microscopy and patch-clamp recording.
- **Pipette Fabrication:** Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
- **Establish Whole-Cell Configuration:**
 - Approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
 - Rupture the patch of membrane under the pipette tip to gain electrical access to the cell interior (whole-cell configuration).

- Recording:
 - Clamp the cell membrane at a holding potential (e.g., -60 mV).
 - Apply voltage ramps or steps to elicit currents.
 - Perfusion the cell with the extracellular solution containing various concentrations of GSK1016790A.
- Data Analysis:
 - Measure the amplitude of the inward and outward currents evoked by GSK1016790A.
 - Construct a dose-response curve by plotting the current amplitude as a function of the GSK1016790A concentration to determine the EC₅₀.

Research Applications of GSK1016790A

GSK1016790A has been instrumental in a wide array of research areas, including:

- Cardiovascular Physiology: Investigating the role of TRPV4 in regulating vascular tone, blood pressure, and endothelial function.
- Respiratory Research: Studying the involvement of TRPV4 in pulmonary edema, asthma, and chronic obstructive pulmonary disease (COPD).
- Urology: Elucidating the function of TRPV4 in bladder sensation and contractility, with implications for overactive bladder and other urinary disorders.[\[1\]](#)
- Neuroscience: Exploring the role of TRPV4 in pain perception, thermal sensation, and neurogenic inflammation.
- Bone and Cartilage Biology: Investigating the involvement of TRPV4 in chondrocyte function and its potential as a target for osteoarthritis.

Conclusion

GSK1016790A is a powerful and selective pharmacological tool that has significantly advanced our understanding of TRPV4 channel biology. Its high potency and specificity make it an invaluable reagent for in vitro and in vivo studies aimed at dissecting the physiological and pathophysiological roles of TRPV4. The continued use of GSK1016790A in preclinical research holds promise for the identification and validation of novel therapeutic strategies targeting the TRPV4 channel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GSK 1016790A | TRPV Channels | Tocris Bioscience [tocris.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. GSK1016790A - Creative Enzymes [creative-enzymes.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Research Applications of the Potent TRPV4 Agonist, GSK1016790A]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3193467#cas-number-723284-85-3-research-applications>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com